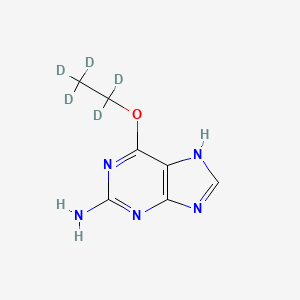

6-(1,1,2,2,2-Pentadeuterioethoxy)-7H-purin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(1,1,2,2,2-Pentadeuterioethoxy)-7H-purin-2-amine, or 6-PEDA, is an organic compound that has been the subject of much scientific research in recent years. It is a derivative of the purine base adenine, and is used for a variety of different purposes, including as a synthetic intermediate in organic synthesis and as a substrate for biochemical studies.

Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis and chemical properties of compounds related to 6-(1,1,2,2,2-Pentadeuterioethoxy)-7H-purin-2-amine have been explored. For instance, synthetic methods directed towards Agelasine analogs involved the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines, showcasing significant variations in amino/imino tautomer ratios, identified via NMR methods. The study provided insights into the behavior of similar purin-2-amines under varying conditions (Roggen & Gundersen, 2008).

Biological Applications

- The hydrogen-bond-assisted controlled C-H functionalization of purine derivatives highlights the potential for adaptive recognition and targeted chemical modification of purine structures, including this compound, which may have implications in drug design and biological studies (Kim et al., 2014).

- The base-pairing properties of purine derivatives, such as N7-(2-Deoxy-β-D-erythro-pentofuranosyl)guanine, have been studied, offering insights into the potential interactions and stability of this compound within a DNA or RNA context, thus contributing to understanding its role in genetic material (Seela & Leonard, 1997).

Chemical Reactivity and Synthesis

- Investigations into the reactivity and synthesis of purine compounds, including analogs similar to this compound, have been conducted to understand their behavior and potential applications in organic chemistry and drug development. This includes studies on the synthesis of 1,2,4-Triazole compounds containing purine moiety, offering a perspective on the chemical versatility and potential applications of purine derivatives (Govori, 2017).

Mechanism of Action

Target of Action

6-Ethyl Guanine-d5, also known as 6-(1,1,2,2,2-Pentadeuterioethoxy)-7H-purin-2-amine, is a deuterated analogue of the purine nucleobase, Guanine Guanine-based purines, including guanosine, are known to interact with various targets such as g-proteins and p1 receptors .

Mode of Action

Guanine-based purines are known to play a crucial role in several intracellular processes, such as nucleic acid structure, energetic metabolism, and signal transduction via g-proteins .

Biochemical Pathways

Guanosine 5′-triphosphate (GTP) is a key substrate for the biosynthesis of guanosine 5′-diphosphate (GDP)-L-fucose . Guanosine nucleotides, including GMP, GDP, and GTP, are indispensable materials for cell growth and biosynthesis of DNA and RNA . They interconvert with each other through several reactions inside the cell .

Pharmacokinetics

The compound is soluble in water and common organic solvents like methanol, ethanol, and acetonitrile , which may influence its bioavailability.

Result of Action

Guanine-based purines have been shown to mediate several cellular processes, including cell growth, differentiation, and survival .

Action Environment

The compound is stable under normal conditions , suggesting that it may be resistant to various environmental factors.

Biochemical Analysis

Biochemical Properties

6-Ethyl Guanine-d5 is an alkylated mutagen of Guanine . The deuterium atoms replace the hydrogen atoms in the molecule, which makes it easier to distinguish from other compounds in the sample .

Cellular Effects

The cellular effects of 6-Ethyl Guanine-d5 are not well-studied. Guanine, the base molecule of 6-Ethyl Guanine-d5, is known to be the most readily oxidized of the four DNA bases . This suggests that 6-Ethyl Guanine-d5 may also be susceptible to oxidation, potentially influencing cellular processes such as DNA replication and repair .

Temporal Effects in Laboratory Settings

The temporal effects of 6-Ethyl Guanine-d5 in laboratory settings are not well-documented. It is known that 6-Ethyl Guanine-d5 is a stable compound, suggesting that it may have a long shelf-life and could be used in long-term studies .

Dosage Effects in Animal Models

The effects of 6-Ethyl Guanine-d5 at different dosages in animal models are not well-studied. It is known that Guanine, the base molecule of 6-Ethyl Guanine-d5, is a crucial component of DNA and RNA, suggesting that changes in Guanine levels could potentially influence genetic processes .

Metabolic Pathways

6-Ethyl Guanine-d5 is likely involved in the purine metabolism pathway, given that Guanine, the base molecule of 6-Ethyl Guanine-d5, is a key component of this pathway . This pathway is crucial for the synthesis of DNA and RNA, and disruptions in this pathway can lead to various diseases .

Subcellular Localization

The subcellular localization of 6-Ethyl Guanine-d5 is not well-studied. Given that Guanine, the base molecule of 6-Ethyl Guanine-d5, is a component of DNA and RNA, it is likely that 6-Ethyl Guanine-d5 is localized to the nucleus and cytoplasm where these molecules are found .

Properties

IUPAC Name |

6-(1,1,2,2,2-pentadeuterioethoxy)-7H-purin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c1-2-13-6-4-5(10-3-9-4)11-7(8)12-6/h3H,2H2,1H3,(H3,8,9,10,11,12)/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXXRVSPZSOREJ-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC2=C1NC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=NC(=NC2=C1NC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-5-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[(2R)-4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B566089.png)

![2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566091.png)

![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)

![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)

![(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566106.png)

![(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566107.png)